molecular formula C11H10BrClN6O B13142622 4-(7-bromo-4-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine

4-(7-bromo-4-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B13142622
M. Wt: 357.59 g/mol
InChI Key: VEJYPEWJQHUQQI-UHFFFAOYSA-N
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Description

4-(7-bromo-4-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-bromo-4-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine typically involves multi-step organic reactions. The process often starts with the preparation of the imidazo[4,5-c]pyridine core, followed by the introduction of the bromo and chloro substituents. The final step involves the formation of the oxadiazole ring. Common reagents used in these reactions include bromine, chlorine, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-(7-bromo-4-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups .

Scientific Research Applications

4-(7-bromo-4-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(7-bromo-4-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger various cellular pathways, leading to the desired biological effect. Detailed studies on its binding affinity and specificity are crucial for understanding its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridin-2-amine
  • 7-bromo-1-isopropyl-1H-imidazo[4,5-c]pyridin-2-amine
  • 1-isopropyl-1H-imidazo[4,5-c]pyridin-2-yl-1,2,5-oxadiazol-3-amine

Uniqueness

4-(7-bromo-4-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine stands out due to its unique combination of substituents and heterocyclic rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H10BrClN6O

Molecular Weight

357.59 g/mol

IUPAC Name

4-(7-bromo-4-chloro-1-propan-2-ylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C11H10BrClN6O/c1-4(2)19-8-5(12)3-15-9(13)6(8)16-11(19)7-10(14)18-20-17-7/h3-4H,1-2H3,(H2,14,18)

InChI Key

VEJYPEWJQHUQQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C(=NC=C2Br)Cl)N=C1C3=NON=C3N

Origin of Product

United States

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